Structural Elucidation and NMR Spectral Analysis of CAS 80875-98-5 and Its Ethyl Ester Precursor
Structural Elucidation and NMR Spectral Analysis of CAS 80875-98-5 and Its Ethyl Ester Precursor
Executive Summary & Nomenclature Clarification
In the synthesis of advanced Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, the bicyclic octahydroindole core is a critical pharmacophore [1]. It is important to clarify the chemical nomenclature often conflated in industrial sourcing:
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CAS 80875-98-5 strictly refers to the free zwitterionic acid: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (often termed Ramipril Bicyclic Acid or Perindopril EP Impurity A) [1].
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Ethyl octahydro-1H-indole-2-carboxylate (typically CAS 79799-08-9 or 82864-25-3 for its HCl salt) is the direct synthetic precursor to this acid.
As a Senior Application Scientist, I have structured this whitepaper to detail the Nuclear Magnetic Resonance (NMR) spectral data, stereochemical validation, and self-validating experimental workflows required to characterize these compounds. The transition from the ethyl ester to the free acid involves strict stereocontrol, which must be unambiguously verified via multi-dimensional NMR techniques [2].
Mechanistic Role & Stereochemical Significance
The therapeutic efficacy of ACE inhibitors relies heavily on their ability to mimic the transition state of angiotensin I cleavage. The (2S, 3aS, 7aS) configuration of the octahydroindole ring is non-negotiable; the cis-fused bicyclic system ensures the correct spatial orientation of the carboxylate group for zinc-ion coordination in the ACE active site [3].
During the industrial synthesis, indole-2-carboxylic acid is first esterified to ethyl indole-2-carboxylate. Catalytic hydrogenation (using PtO₂/H₂) is then employed. The causality behind using the ethyl ester during hydrogenation is twofold: it prevents the poisoning of the catalyst by the free carboxylic acid and sterically directs the addition of hydrogen to favor the cis-fused (3aS, 7aS) diastereomer [4]. Subsequent base-catalyzed hydrolysis yields CAS 80875-98-5.
Chemical synthesis pathway from indole precursors to ACE inhibitors.
Quantitative NMR Spectral Data
The following tables summarize the validated 1H and 13C NMR data for the free acid (CAS 80875-98-5) [2]. The choice of D₂O as the solvent is deliberate: the free acid exists as a highly polar zwitterion (ammonium carboxylate) that exhibits poor solubility in standard organic solvents like CDCl₃.
Table 1: ¹H NMR Data for CAS 80875-98-5 (400 MHz, D₂O, 298K)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Causality |
| 1.23 – 1.64 | Multiplet (m) | 7H | Aliphatic ring protons (cyclohexyl core). Broadness is due to overlapping axial/equatorial couplings. |
| 1.73 – 1.82 | Multiplet (m) | 1H | Aliphatic ring proton. |
| 1.91 – 2.01 | Multiplet (m) | 1H | Aliphatic ring proton. |
| 2.25 – 2.36 | Multiplet (m) | 2H | Protons adjacent to the bridgehead (C3). |
| 3.65 | Multiplet (m) | 1H | Bridgehead proton (C7a), shifted downfield due to adjacent nitrogen. |
| 4.06 | Multiplet (m) | 1H | Alpha-proton (C2), highly deshielded by the adjacent carboxylate and amine groups. |
(Note: Exchangeable protons from the -NH and -COOH groups are not visible due to rapid deuterium exchange with D₂O).
Table 2: ¹³C NMR Data for CAS 80875-98-5 (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 20.88, 21.36, 24.38, 25.06 | CH₂ | Cyclohexyl ring carbons (C4, C5, C6, C7). |
| 32.36, 36.91 | CH, CH₂ | Bridgehead carbon (C3a) and C3. |
| 59.34 | CH | Bridgehead carbon (C7a) adjacent to Nitrogen. |
| 59.70 | CH | Alpha-carbon (C2) adjacent to Nitrogen and Carboxylate. |
| 175.42 | C=O | Carboxylate carbon. |
Table 3: Comparative Shifts for Ethyl octahydro-1H-indole-2-carboxylate
When analyzing the ethyl ester precursor (typically in CDCl₃ due to higher lipophilicity), the core ring shifts remain similar, but the spectrum features two critical diagnostic peaks that must disappear upon successful hydrolysis:
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~4.15 ppm (Quartet, 2H, J = 7.1 Hz): The -O-CH₂- protons of the ethyl group.
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~1.28 ppm (Triplet, 3H, J = 7.1 Hz): The -CH₃ protons of the ethyl group.
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The ¹³C carbonyl peak shifts slightly upfield to ~172.5 ppm (ester) compared to the free acid.
Self-Validating Experimental Workflows
To ensure scientific integrity, the hydrolysis of the ethyl ester to CAS 80875-98-5 and its subsequent NMR characterization must operate as a closed, self-validating loop.
Protocol 1: Hydrolysis & Isolation
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Saponification: Dissolve ethyl octahydro-1H-indole-2-carboxylate in a 1:1 mixture of THF and 1M aqueous NaOH.
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Causality: The biphasic/mixed solvent ensures solubility of both the lipophilic ester and the hydrophilic hydroxide ion. Room temperature is maintained to prevent base-catalyzed epimerization at the sensitive C2 alpha-chiral center.
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Reaction Monitoring: Monitor via TLC (Ninhydrin stain). The reaction is complete when the high-Rf ester spot disappears.
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Acidification: Adjust the pH to ~6.5 using 1M HCl.
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Causality: pH 6.5 represents the isoelectric point (pI) of the zwitterionic amino acid, maximizing its precipitation/crystallization from the aqueous layer.
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Filtration & Drying: Collect the precipitate and dry under high vacuum to yield CAS 80875-98-5.
Protocol 2: NMR Acquisition & Stereochemical Validation
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Sample Preparation: Dissolve 15 mg of the dried product in 0.6 mL of D₂O.
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Self-Validation Check: If the sample is cloudy, unhydrolyzed ester remains. The ester is insoluble in D₂O, acting as a built-in purity checkpoint.
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1D Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Verify the complete absence of the ethyl quartet at 4.15 ppm.
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2D NOESY Acquisition (Critical Step): Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms.
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Causality: 1D NMR cannot prove the relative stereochemistry. The NOESY experiment will show positive cross-peaks between the protons at C2, C3a, and C7a . If these three protons show strong NOE correlations, they reside on the same face of the bicyclic ring system, unambiguously proving the required cis-fused (2S, 3aS, 7aS) configuration.
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Self-validating NMR workflow for stereochemical confirmation.
Conclusion
The structural elucidation of CAS 80875-98-5 and its ethyl ester precursor requires precise analytical rigor. By utilizing D₂O for zwitterion solubilization and relying on 2D NOESY NMR for spatial stereocenter validation, researchers can guarantee the structural integrity of this vital ACE inhibitor building block. The protocols outlined above ensure that any incomplete hydrolysis or stereochemical epimerization is immediately detected, preventing downstream synthesis failures.
References
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Veeprho. "Perindopril EP Impurity A | CAS 80875-98-5". Veeprho Pharmaceuticals.[Link]
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Blanco, J. M., et al. "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid". PubMed Central (PMC), National Institutes of Health.[Link]
- "Process for producing optically active octahydro-1H-indole-2-carboxylic acid".
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"Stereocontrolled Synthesis of Phosphoproline Analogues Containing a trans-Fused Octahydroindole Bicyclic System". The Journal of Organic Chemistry, ACS Publications.[Link]
